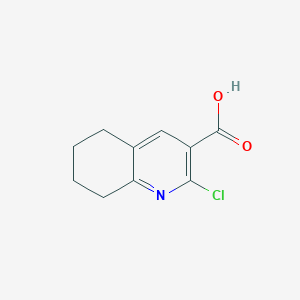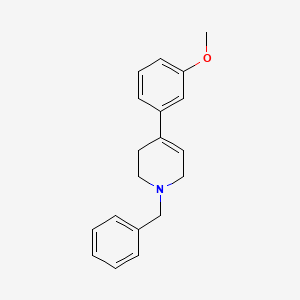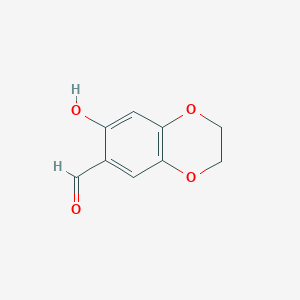
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy-
Vue d'ensemble
Description
1,4-Benzodioxin-6-carboxaldehyde, also known as 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, is an organic compound with the molecular formula C9H8O3 . It has a molecular weight of 164.1580 . This compound is used as a building block in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- can be represented by the InChI string: InChI=1S/C9H8O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- are not available, it’s known that the aldehyde group in such compounds can undergo various transformations under the influence of reducing or oxidizing agents .Physical and Chemical Properties Analysis
The compound has a molecular weight of 164.1580 . Unfortunately, specific physical and chemical properties like solubility, melting point, and crystallinity were not found in the sources.Applications De Recherche Scientifique
Synthesis and Therapeutic Potential
1,4-Benzodioxin derivatives are involved in the synthesis of various therapeutic compounds. Studies show that 1,4-benzodioxin carboxylic esters or carboxamides react with nucleophilic amines, leading to potential therapeutic compounds, highlighting their significance in medicinal chemistry (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Pharmaceutical Applications
The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from 1,4-benzodioxin compounds, are valuable for synthesizing various therapeutic agents. This highlights their importance in the pharmaceutical industry, particularly in the enantiospecific synthesis of drugs (Mishra, Kaur, Sharma, & Jolly, 2016).
Chemical Synthesis and Modification
The chemical synthesis of 1,4-benzodioxin derivatives involves various methods, including lithiation and reactions with electrophiles. This process is crucial for creating modified compounds for further research and potential applications (Besson, Hretani, Coudert, & Guillaumet, 1993).
Antibacterial and Anti-inflammatory Properties
Research demonstrates the antibacterial and anti-inflammatory properties of compounds containing the 1,4-benzodioxin subunit. This aspect is significant for developing new treatments and drugs for various ailments (Vazquez, Rosell, & Pujol, 1996).
Innovative Synthesis Approaches
Innovative synthetic routes to create analogues and derivatives of 1,4-benzodioxin are continuously explored, contributing to the development of new compounds with potential applications in various fields (Barfoot et al., 2010).
Anticonvulsant Activity
Some derivatives based on 1,4-benzodioxin show promising anticonvulsant activity, indicating their potential use in treating neurological disorders (Arustamyan et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-5,11H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGVEQBXIXMISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556478 | |
| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116757-65-4 | |
| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


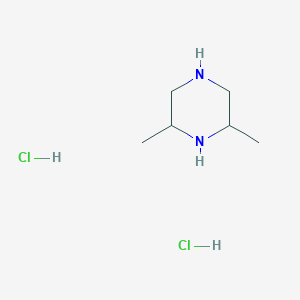
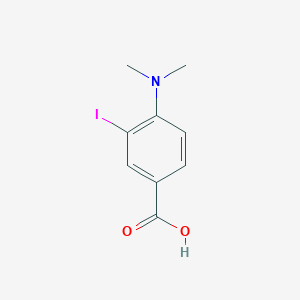
![Piperidine, 1-[2-(ethylsulfonyl)ethyl]-](/img/structure/B3059364.png)

